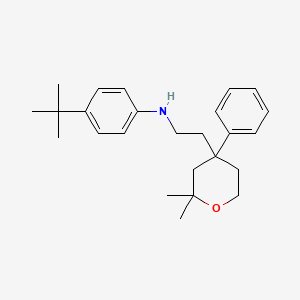
SCO-PEG2-Maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SCO-PEG2-Maleimide: is a polyethylene glycol crosslinker that contains a succinimidyl carbonate group and a maleimide group. The succinimidyl carbonate group allows for the formation of stable amide bonds with primary amines present in proteins or other molecules. The maleimide group can react with thiol groups on cysteine residues of target proteins to achieve covalent conjugation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of SCO-PEG2-Maleimide involves the reaction of a polyethylene glycol derivative with succinimidyl carbonate and maleimide. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide or acetonitrile, under mild conditions to prevent the degradation of the maleimide group. The product is then purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is carried out in large reactors, and the product is purified using industrial-scale chromatography or crystallization methods .
Análisis De Reacciones Químicas
Types of Reactions: SCO-PEG2-Maleimide undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups on cysteine residues to form stable thioether bonds.
Addition Reactions: The succinimidyl carbonate group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Thiol Reagents: Cysteine or other thiol-containing molecules.
Amine Reagents: Primary amines such as lysine residues in proteins.
Conditions: Reactions typically occur at neutral pH (6.5-7.5) in aqueous buffers such as phosphate-buffered saline.
Major Products:
Thioether Bonds: Formed from the reaction of the maleimide group with thiols.
Amide Bonds: Formed from the reaction of the succinimidyl carbonate group with primary amines.
Aplicaciones Científicas De Investigación
Chemistry: SCO-PEG2-Maleimide is used as a crosslinker in various chemical applications, including the synthesis of bioconjugates and the modification of surfaces .
Biology: In biological research, this compound is used to label proteins and peptides, enabling the study of protein-protein interactions and the tracking of biomolecules in cells .
Medicine: In medical research, this compound is used in the development of antibody-drug conjugates, which are targeted therapies for cancer treatment .
Industry: this compound is used in the production of biocompatible materials and drug delivery systems, enhancing the solubility and stability of therapeutic agents .
Mecanismo De Acción
SCO-PEG2-Maleimide exerts its effects through the formation of covalent bonds with target molecules. The succinimidyl carbonate group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions enable the covalent attachment of this compound to proteins, peptides, and other biomolecules, facilitating their modification and labeling .
Comparación Con Compuestos Similares
Maleimide-PEG2-Succinimidyl Ester: Similar to SCO-PEG2-Maleimide but with a different reactive group.
Maleimide-PEG4-Succinimidyl Ester: Contains a longer polyethylene glycol spacer, providing greater flexibility.
Maleimide-PEG2-Biotin: Used for biotinylation of proteins and peptides
Uniqueness: this compound is unique due to its combination of succinimidyl carbonate and maleimide groups, allowing for dual reactivity with both primary amines and thiol groups. This dual functionality makes it a versatile crosslinker for various applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C22H31N3O7 |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
cyclooct-2-yn-1-yl N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H31N3O7/c26-19(10-13-25-20(27)8-9-21(25)28)23-11-14-30-16-17-31-15-12-24-22(29)32-18-6-4-2-1-3-5-7-18/h8-9,18H,1-4,6,10-17H2,(H,23,26)(H,24,29) |
Clave InChI |
QIUCIYGBCCFIDM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12369106.png)
![2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid](/img/structure/B12369107.png)

![(1S,3R,6R,10R,11R,12R,14R,15E,17S,20S,21S,24R,25S,26S,27E)-11-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-16,26-diethyl-21,27-dihydroxy-14-(hydroxymethyl)-3,4,6,10,12,18,24-heptamethyl-30-oxapentacyclo[26.2.1.01,6.017,26.020,25]hentriaconta-4,15,18,27-tetraene-23,29,31-trione](/img/structure/B12369120.png)

